2-[Methyl(phenyl)amino]-3-phenylprop-2-enal
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Overview
Description
2-[Methyl(phenyl)amino]-3-phenylprop-2-enal is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]-3-phenylprop-2-enal typically involves the reaction of aniline derivatives with aldehydes under specific conditions. One common method is the condensation reaction between N-methylaniline and cinnamaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(phenyl)amino]-3-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-[Methyl(phenyl)amino]-3-phenylprop-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-[Methyl(phenyl)amino]-3-phenylprop-2-enal exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure, used in the synthesis of amphetamines.
Benzyl methyl ketone: Another related compound with applications in organic synthesis.
Uniqueness
2-[Methyl(phenyl)amino]-3-phenylprop-2-enal is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.
Properties
CAS No. |
676559-03-8 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(N-methylanilino)-3-phenylprop-2-enal |
InChI |
InChI=1S/C16H15NO/c1-17(15-10-6-3-7-11-15)16(13-18)12-14-8-4-2-5-9-14/h2-13H,1H3 |
InChI Key |
MPAMIQJAQMELMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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